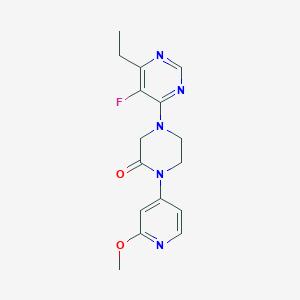

Methyl Quinoline-8-Carboxylate

Descripción general

Descripción

“Methyl Quinoline-8-Carboxylate” is a chemical compound that falls under the category of quinolines . Quinolines are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and synthetic organic chemistry .

Synthesis Analysis

A simple and concise one-pot protocol for the synthesis of carboxyl-substituted bisquinoline systems is described. The approach involves the Williamson reaction of ethyl 2- (halomethyl)quinoline-3-carboxylates with 8-hydroxyquinolines followed by hydrolysis .Aplicaciones Científicas De Investigación

Cytotoxic Activity

Methyl Quinoline-8-Carboxylate derivatives demonstrate significant potential in cytotoxic activities. A study by Wang et al. (2011) isolated a new quinoline derivative from Streptomyces sp. neau50, exhibiting cytotoxicity against human lung adenocarcinoma cell line A549.

Synthesis Methods

Research by Li, Cheng, & Zhou (2002) focuses on the synthesis of 2-alkyl-8-quinoline carboxylic acids, highlighting advancements in the efficient synthesis of such compounds, potentially broadening their application in various fields.

Application in Liquid Crystal Displays

A study by Bojinov & Grabchev (2003) synthesized new fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, demonstrating their high potential for application in liquid crystal displays.

Photobiological Studies

Research conducted by Fossa et al. (2002) explored the synthesis of new furo and thienoquinolinones, evaluating their potential as photochemotherapeutic agents with increased antiproliferative activity.

Structural and Helical Studies

A study by Jiang et al. (2003) on oligoamides of 8-amino-4-isobutoxy-2-quinolinecarboxylic acid revealed their helical structures and potential applications in structural biology.

Quinclorac Degradation

Research by Lang et al. (2018) involved the degradation of quinclorac by Streptomyces sp., leading to the formation of various quinoline-carboxylic derivatives, which could have implications in environmental sciences.

Antimicrobial Agents

A study by Holla et al. (2006) synthesized novel pyrazolo[3,4-d]pyrimidine derivatives, assessing their potential as antimicrobial agents.

Methylation Studies

Research by Kovalenko et al. (2020) examined the methylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, contributing to the design and synthesis of combinatorial libraries in medicinal chemistry.

Interaction with Sepiolite

A study by Hoyo, Rives, & Vicente (1993) investigated the adsorption of N-methyl 8-hydroxy quinoline methyl sulphate by sepiolite, which could have applications in pharmaceutical formulations.

Fluorescent Derivatives

Research by Gracheva, Kovel'man, & Tochilkin (1982) focused on the synthesis of quinoline derivatives with fluorogenic groupings, potentially applicable in imaging and diagnostic techniques.

Apoptosis Induction in Leukemia

A study by Shenoy et al. (2007) discovered a quinoline derivative inducing apoptosis in leukemia cell lines, suggesting its potential in cancer therapy.

Benzodiazepine Receptors

Research by Matarrese et al. (2001) evaluated quinoline-2-carboxamides as radioligands for peripheral benzodiazepine receptors, indicating their use in neuropharmacology and imaging.

PARP-1 Inhibition

A study by Lord et al. (2009) designed quinoline-8-carboxamides as inhibitors of poly(ADP-ribose)polymerase-1, highlighting their potential in therapeutic applications for various diseases.

Derivatives from Dehydroabietic Acid

Research by Wei-long (2007) synthesized quinoline derivatives from dehydroabietic acid, contributing to the field of organic synthesis and compound development.

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Methyl Quinoline-8-Carboxylate, like other quinoline derivatives, is known to interact with diverse biological targets such as proteins, receptors, and enzymes . These targets play a crucial role in various biochemical processes within the body.

Mode of Action

The interaction of this compound with its targets can lead to a variety of changes. For instance, quinoline derivatives have been reported to inhibit tumor growth through mechanisms such as cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .

Biochemical Pathways

This compound, as part of the quinoline family, may affect several biochemical pathways. For example, quinoline derivatives have been associated with anti-inflammatory effects, potentially through the inhibition of the COX-2 pathway . The downstream effects of this could include a reduction in inflammation and pain.

Pharmacokinetics

It’s known that the lipophilic properties of substituents on the quinoline ring can influence the compound’s bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action can vary depending on the specific targets and pathways it interacts with. As mentioned earlier, one potential effect is the inhibition of tumor growth through various mechanisms .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of quinoline derivatives can be affected by factors such as reaction conditions and the presence of catalysts .

Análisis Bioquímico

Cellular Effects

Quinoline derivatives are known to have a broad range of biological activities, including antimalarial, anticancer, antibacterial, anthelmintic, antiviral, antifungal, anti-inflammatory, analgesic, cardiovascular, central nervous system, hypoglycemic, and miscellaneous activities .

Molecular Mechanism

Quinoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is known that quinoline derivatives like 8-Hydroxyquinoline-2-carboxylic acid derive from tryptophan metabolism .

Propiedades

IUPAC Name |

methyl quinoline-8-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-14-11(13)9-6-2-4-8-5-3-7-12-10(8)9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYZSJCOPXQZGER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

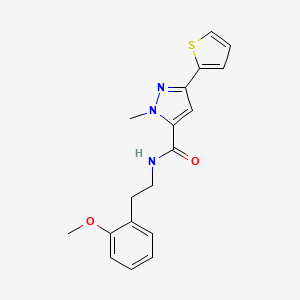

COC(=O)C1=CC=CC2=C1N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(3,4-Dichlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2613811.png)

![[(2-Phenylethyl)carbamoyl]methyl 4-ethoxybenzoate](/img/structure/B2613815.png)

![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]thiophene-2-sulfonamide](/img/structure/B2613821.png)

![8-(2-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2613822.png)

![N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2613824.png)

![2-[2-(Trifluoromethyl)phenoxy]acetohydrazide](/img/structure/B2613826.png)